2-{[(tert-butoxy)carbonyl](methyl)amino}-2-(4-chlorophenyl)acetic acid
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Overview
Description
2-{(tert-butoxy)carbonylamino}-2-(4-chlorophenyl)acetic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group, a methylamino group, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(tert-butoxy)carbonylamino}-2-(4-chlorophenyl)acetic acid typically involves the following steps:
Formation of the Boc-protected amine: The tert-butoxycarbonyl group is introduced to the amine using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Introduction of the chlorophenyl group: This step involves the reaction of the Boc-protected amine with a chlorophenyl acetic acid derivative under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes using microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
2-{(tert-butoxy)carbonylamino}-2-(4-chlorophenyl)acetic acid can undergo various chemical reactions, including:
Substitution reactions: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Deprotection reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid or hydrochloric acid.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents.
Deprotection reactions: Reagents such as trifluoroacetic acid or hydrochloric acid in dichloromethane are commonly used.
Major Products Formed
Substitution reactions: Products include derivatives where the chlorine atom is replaced by the nucleophile.
Deprotection reactions: The major product is the free amine after removal of the Boc group.
Scientific Research Applications
2-{(tert-butoxy)carbonylamino}-2-(4-chlorophenyl)acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of fine chemicals and as a building block in organic synthesis
Mechanism of Action
The mechanism of action of 2-{(tert-butoxy)carbonylamino}-2-(4-chlorophenyl)acetic acid involves its interaction with specific molecular targets. The Boc group provides protection to the amine functionality, allowing selective reactions to occur at other sites. Upon deprotection, the free amine can interact with biological targets, potentially modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2-{(tert-butoxy)carbonylamino}-2-phenylacetic acid: Similar structure but lacks the chlorine atom on the phenyl ring.
2-{(tert-butoxy)carbonylamino}-2-(4-methylphenyl)acetic acid: Similar structure but has a methyl group instead of a chlorine atom on the phenyl ring.
Uniqueness
The presence of the chlorine atom in 2-{(tert-butoxy)carbonylamino}-2-(4-chlorophenyl)acetic acid imparts unique electronic and steric properties, making it distinct from its analogs. This can influence its reactivity and interactions with biological targets, potentially leading to different pharmacological profiles .
Properties
IUPAC Name |
2-(4-chlorophenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16(4)11(12(17)18)9-5-7-10(15)8-6-9/h5-8,11H,1-4H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYVAROQMUXUQPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(C1=CC=C(C=C1)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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